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Compound of Interest

Compound Name: Propargyl-PEG4-thiol

Cat. No.: B610251 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG4-thiol is a heterobifunctional crosslinker of significant interest in the fields of

bioconjugation, drug delivery, and materials science. Its unique architecture, featuring a

terminal alkyne group and a thiol group connected by a flexible tetraethylene glycol (PEG4)

spacer, allows for sequential and orthogonal conjugation strategies. This guide provides a

comprehensive overview of its chemical structure, physicochemical properties, and key

applications, complete with experimental protocols and workflow diagrams.

Core Properties and Chemical Structure
Propargyl-PEG4-thiol is a versatile molecule that enables the linkage of various biomolecules

and surfaces through two distinct reactive handles. The propargyl group facilitates covalent

bond formation with azide-containing molecules via copper-catalyzed or strain-promoted

alkyne-azide cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry".[1][2][3]

[4] The thiol group offers a reactive site for conjugation to maleimides, haloacetyls, or for

disulfide bond formation, as well as for anchoring to metal surfaces like gold and silver.[1] The

hydrophilic PEG4 spacer enhances solubility in aqueous media, reduces steric hindrance, and

improves the pharmacokinetic profile of resulting conjugates.

Below is a diagram illustrating the chemical structure of Propargyl-PEG4-thiol.
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Chemical Structure of Propargyl-PEG4-thiol

Propargyl Group PEG4 Spacer Thiol Group

HC≡C-CH₂- O-(CH₂CH₂O)₃-CH₂CH₂- SH

Click to download full resolution via product page

Caption: Chemical structure of Propargyl-PEG4-thiol.

Physicochemical and Quantitative Data
A summary of the key physicochemical properties of Propargyl-PEG4-thiol is provided in the

table below for easy reference and comparison.
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Property Value Reference

Chemical Formula C₁₁H₂₀O₄S

Molecular Weight 248.34 g/mol

CAS Number 1347750-80-4

Appearance Solid powder

Purity >95%

Solubility Soluble in DMSO, DCM, DMF

Boiling Point 332.9 ± 37.0 °C (Predicted)

Density 1.064 ± 0.06 g/cm³ (Predicted)

pKa 9.0 ± 0.10 (Predicted)

Storage Conditions
-20°C, under inert atmosphere,

protected from light

Experimental Protocols
Detailed methodologies for the synthesis and application of Propargyl-PEG4-thiol are crucial

for reproducible research. The following sections outline generalized protocols for its synthesis

and its use in common bioconjugation reactions.

Synthesis of Propargyl-PEG4-thiol
The synthesis of Propargyl-PEG4-thiol can be achieved through a multi-step process starting

from tetraethylene glycol. A general synthetic strategy is outlined below, adapted from

methodologies for similar compounds.

Materials:

Tetraethylene glycol

Propargyl bromide

A suitable base (e.g., sodium hydride)
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Thiourea

Hydrochloric acid

Organic solvents (e.g., THF, DMF)

Procedure:

Monopropargylation of Tetraethylene Glycol: Dissolve tetraethylene glycol in an anhydrous

solvent like THF. Add a base, such as sodium hydride, portion-wise at 0°C. After stirring for a

short period, add propargyl bromide dropwise and allow the reaction to proceed at room

temperature overnight. Quench the reaction with water and extract the product with an

organic solvent. Purify the resulting mono-propargylated PEG alcohol by column

chromatography.

Conversion to Thiol: The terminal hydroxyl group of the mono-propargylated PEG is then

converted to a thiol. This can be achieved by various methods, including the use of thiourea

followed by acidic hydrolysis. React the mono-propargylated PEG with thiourea in the

presence of a strong acid like HCl. The resulting isothiouronium salt is then hydrolyzed to

yield the final Propargyl-PEG4-thiol. Purify the final product by column chromatography.

Bioconjugation Protocols
1. Thiol-Maleimide Conjugation

This protocol describes the conjugation of the thiol group of Propargyl-PEG4-thiol to a

maleimide-functionalized protein.

Materials:

Propargyl-PEG4-thiol

Maleimide-activated protein (e.g., antibody)

Conjugation buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed.

Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine)
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Quenching reagent: Free cysteine or N-ethylmaleimide

Purification system (e.g., size-exclusion chromatography)

Procedure:

Protein Preparation (Optional): If the protein's cysteine residues are involved in disulfide

bonds, they may need to be reduced. Dissolve the protein in conjugation buffer and add a

10-fold molar excess of TCEP. Incubate for 30 minutes at room temperature. Remove

excess TCEP by dialysis or using a desalting column.

Conjugation Reaction: Dissolve Propargyl-PEG4-thiol in the conjugation buffer. Add the

Propargyl-PEG4-thiol solution to the maleimide-activated protein solution at a 10-20 fold

molar excess.

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at

4°C, protected from light.

Quenching (Optional): To quench any unreacted maleimide groups, add a 100-fold molar

excess of free cysteine and incubate for 30 minutes.

Purification: Purify the conjugate using size-exclusion chromatography to remove excess

linker and other small molecules.

2. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the propargyl group of a Propargyl-PEG4-
thiol conjugate and an azide-functionalized molecule.

Materials:

Propargyl-PEG4-thiol conjugated biomolecule

Azide-functionalized molecule (e.g., a small molecule drug)

Copper(II) sulfate (CuSO₄)

Reducing agent: Sodium ascorbate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b610251?utm_src=pdf-body
https://www.benchchem.com/product/b610251?utm_src=pdf-body
https://www.benchchem.com/product/b610251?utm_src=pdf-body
https://www.benchchem.com/product/b610251?utm_src=pdf-body
https://www.benchchem.com/product/b610251?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610251?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-

triazol-4-yl)methyl)amine (TBTA)

Reaction buffer: PBS or Tris buffer, pH 7-8

Procedure:

Prepare Reagents: Prepare stock solutions of CuSO₄, sodium ascorbate, and the ligand in

an appropriate solvent (e.g., water or DMSO).

Reaction Setup: In a reaction vessel, combine the Propargyl-PEG4-thiol conjugated

biomolecule and the azide-functionalized molecule in the reaction buffer.

Initiate "Click" Reaction: Add the ligand to the reaction mixture, followed by CuSO₄ and then

sodium ascorbate. The final concentrations typically range from 0.1 to 1 mM for copper and 1

to 5 mM for sodium ascorbate.

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature. The reaction

progress can be monitored by an appropriate analytical technique (e.g., HPLC, SDS-PAGE).

Purification: Purify the final conjugate using a suitable method such as size-exclusion

chromatography, dialysis, or affinity chromatography to remove the copper catalyst and

excess reagents.

Signaling Pathways and Experimental Workflows
The versatility of Propargyl-PEG4-thiol allows for its integration into complex experimental

workflows, such as the construction of Antibody-Drug Conjugates (ADCs).

The following diagram illustrates a typical workflow for the synthesis of an ADC using

Propargyl-PEG4-thiol.
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Workflow for Antibody-Drug Conjugate (ADC) Synthesis

Step 1: Thiol-Maleimide Conjugation

Step 2: Click Chemistry

Step 3: Purification
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Caption: Workflow for ADC synthesis.

This workflow demonstrates the orthogonal nature of the reactions, where the thiol-maleimide

conjugation is performed first, followed by the click reaction to attach the drug payload. This
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sequential approach provides precise control over the final ADC structure.

Applications in Research and Drug Development
Propargyl-PEG4-thiol is a valuable tool for researchers and drug development professionals

due to its ability to create stable and well-defined bioconjugates. Key application areas include:

Antibody-Drug Conjugates (ADCs): As a non-cleavable linker, it can be used to attach

cytotoxic drugs to antibodies for targeted cancer therapy.

PROTACs (Proteolysis Targeting Chimeras): The linker can connect a target protein-binding

ligand and an E3 ligase-binding ligand in the synthesis of PROTACs for targeted protein

degradation.

Surface Modification: The thiol group allows for the functionalization of gold nanoparticles

and other surfaces, while the propargyl group enables the subsequent attachment of

biomolecules via click chemistry.

Hydrogel Formation: The dual functionality can be utilized in the formation of biocompatible

hydrogels for tissue engineering and controlled drug release.

Biomolecule Labeling: It serves as a versatile linker for attaching fluorescent dyes, biotin, or

other reporter molecules to proteins and other biomolecules for detection and imaging

purposes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.creative-biolabs.com/adc/propargyl-peg4-thiol-4745.htm
https://www.benchchem.com/product/b610251#propargyl-peg4-thiol-chemical-structure-and-properties
https://www.benchchem.com/product/b610251#propargyl-peg4-thiol-chemical-structure-and-properties
https://www.benchchem.com/product/b610251#propargyl-peg4-thiol-chemical-structure-and-properties
https://www.benchchem.com/product/b610251#propargyl-peg4-thiol-chemical-structure-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b610251?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610251?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

